
Etalocib
Übersicht
Beschreibung
Etalocib ist ein Arzneimittelkandidat, der zur Behandlung verschiedener Krebsarten in der Entwicklung war. Es wirkt als Leukotrien-B4-Rezeptor-Antagonist und als Peroxisomen-Proliferator-aktivierter Rezeptor-gamma-Agonist . Klinische Studien wurden durchgeführt, um seine Wirksamkeit bei der Behandlung von nicht-kleinzelligem Lungenkrebs, Bauchspeicheldrüsenkrebs und entzündlichen Erkrankungen wie Asthma, Psoriasis und Colitis ulcerosa zu messen .
Wissenschaftliche Forschungsanwendungen
Etalocib is a drug candidate that has been explored for its potential in treating various conditions, primarily due to its activity as a leukotriene B4 receptor antagonist and a PPARγ agonist . Leukotrienes (LTs) are produced by activated leukocytes and are involved in the pathogenesis of conditions like asthma . this compound, also known as LY293111, has been investigated for its anti-inflammatory and antineoplastic properties .
Scientific Research Applications
Anti-inflammatory Applications
- Psoriasis: this compound was evaluated for its effectiveness in preventing recurrent psoriasis, but a study concluded that it was not effective .
- Asthma: Clinical trials were conducted to measure the efficacy of this compound for asthma, but development was suspended due to a lack of efficacy .
- Vaginal Immunopathology: Research has explored the use of this compound to block LTB4 activity in mice inoculated with C. albicans. However, results indicated that this compound did not reduce PMN migration to the vaginal cavity following inoculation with C. albicans . The study suggested that higher concentrations of this compound, possibly through a salt formulation with increased solubility, might exert an anti-inflammatory effect on the vaginal mucosa .
- Neutrophil Extracellular Traps (NETs): this compound has been shown to reduce the accumulation and NET release of neutrophils in vitro and in vivo. Blocking Leukotriene B4 with this compound enhanced the killing ability of neutrophils against Pneumocystis and alleviated lung injury in PCP mice .
- Atopic Dermatitis: this compound has demonstrated inhibition of LTB4-induced CD11b upregulation of blood neutrophils, LTB4-induced neutrophilic accumulation in the skin, trauma-induced hyperproliferation of the epidermis, and regenerative keratinization . A dose of 200 mg twice daily appeared sufficient to demonstrate anti-inflammatory effects .
Antineoplastic Applications
- Cancer Treatment: this compound has been studied in clinical trials for the treatment of non-small cell lung cancer, pancreatic cancer, and other solid tumors . It functions as a leukotriene B4 receptor antagonist with potential antineoplastic activity. It selectively binds to and blocks LTB4Rs, inhibiting the downstream signaling pathway and inducing apoptosis in LTB4R expressing cells, such as pancreatic cancer cells . However, its development was suspended due to a lack of efficacy .
Other Applications
- Retinal Vasculitis: BLT receptor antagonists, including this compound, have reached phase 2 clinical trials for immune-mediated retinal vasculitis .
- Pneumocystis Pneumonia (PCP): this compound has been used to block Leukotriene B4, reducing neutrophil accumulation and NET release, enhancing the killing ability of neutrophils against Pneumocystis, and alleviating lung injury in PCP mice .
Data Table of this compound Applications
Case Studies and Research Findings
- Vaginal Candidiasis Study: In a study evaluating the effects of LTRA agents on vaginal immunopathology, mice inoculated with C. albicans were treated with this compound. The results indicated that this compound did not reduce PMN migration to the vaginal cavity. The study used a concentration of 1 mg/kg .
- Pneumocystis Pneumonia (PCP) Study: A study on Pneumocystis pneumonia found that blocking Leukotriene B4 with this compound significantly reduced the accumulation and NET release of neutrophils in vitro and in vivo, enhanced the killing ability of neutrophils against Pneumocystis, and alleviated lung injury in PCP mice .
- Atopic Dermatitis: A study showed the beneficial effects of this compound, a specific LTB4 receptor antagonist, which demonstrated inhibition of LTB4-induced CD11b upregulation of blood neutrophils, LTB4-induced neutrophilic accumulation in the skin, trauma-induced hyperproliferation of the epidermis, and regenerative keratinization. A dosing of 200 mg twice daily appeared sufficient enough to demonstrate all the above anti-inflammatory effects .
Wirkmechanismus
Target of Action
Etalocib, also known as LY-293111 or VML 295, is a potent and orally active compound . Its primary targets are the leukotriene B4 receptor and the PPARγ (Peroxisome proliferator-activated receptor gamma) . The leukotriene B4 receptor plays a crucial role in neutrophil activation and subsequent inflammation . PPARγ is a nuclear receptor that plays a key role in regulating adipogenesis and maintaining metabolic homeostasis .
Mode of Action
This compound acts as an antagonist of the leukotriene B4 receptor and a PPARγ agonist . As an antagonist, it blocks the leukotriene B4 receptor, thereby inhibiting neutrophil activation and subsequent inflammation . As a PPARγ agonist, it binds to and activates PPARγ, which can lead to various downstream effects .
Biochemical Pathways
It is known that the activation of pparγ can lead to the transcription of genes involved in adipogenesis and metabolic homeostasis . The inhibition of the leukotriene B4 receptor can prevent the activation of neutrophils and subsequent inflammation .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
This compound exerts antineoplastic properties through the induction of cell cycle arrest and apoptosis in tumor cells . It has been used in trials studying the treatment of Pancreatic Cancer, Carcinoma, Non-Small-Cell Lung, and Unspecified Adult Solid Tumor .
Biochemische Analyse
Biochemical Properties
Etalocib interacts with leukotriene B4 receptors and PPARγ . Leukotriene B4 is a potent inflammatory mediator, and by antagonizing its receptor, this compound can potentially reduce inflammation. PPARγ is a nuclear receptor that regulates gene expression. By acting as an agonist, this compound can influence the expression of genes regulated by PPARγ .
Cellular Effects
This compound has been used in trials studying the treatment of pancreatic cancer, carcinoma, non-small-cell lung, and unspecified adult solid tumor .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with leukotriene B4 receptors and PPARγ . As a leukotriene B4 receptor antagonist, it prevents the action of leukotriene B4, a potent inflammatory mediator. As a PPARγ agonist, it binds to PPARγ and activates it, influencing the expression of genes regulated by PPARγ .
Vorbereitungsmethoden
Etalocib ist ein neuartiges Diarylether-Carbonsäurederivat. Der Syntheseweg beinhaltet die Bildung einer Biphenylstruktur mit verschiedenen daran gebundenen funktionellen Gruppen. Industrielle Produktionsverfahren umfassen in der Regel mehrstufige organische Synthesen unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen in this compound können zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Carbonsäuregruppe kann zu Alkoholen reduziert werden.
Substitution: Das Fluoratom im aromatischen Ring kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Biologie: Untersucht auf seine Rolle bei der Modulation von Entzündungsreaktionen und der Zellzyklusregulation.
Medizin: Als Therapeutikum für die Behandlung von Krebserkrankungen wie nicht-kleinzelligem Lungenkrebs und Bauchspeicheldrüsenkrebs sowie von entzündlichen Erkrankungen wie Asthma und Psoriasis untersucht
Industrie: Potenzielle Anwendungen bei der Entwicklung von entzündungshemmenden und krebshemmenden Medikamenten.
Wirkmechanismus
This compound übt seine Wirkungen über zwei primäre Mechanismen aus:
Leukotrien-B4-Rezeptor-Antagonismus: Durch Blockierung des Leukotrien-B4-Rezeptors hemmt this compound die Aktivierung von Neutrophilen und reduziert Entzündungen
Peroxisomen-Proliferator-aktivierter Rezeptor-gamma-Agonismus: Die Aktivierung des Peroxisomen-Proliferator-aktivierten Rezeptor-gamma führt zur Induktion von Zellzyklusarrest und Apoptose in Tumorzellen
Analyse Chemischer Reaktionen
Etalocib undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Etalocib ist in seinem dualen Wirkmechanismus einzigartig und kombiniert Leukotrien-B4-Rezeptor-Antagonismus mit Peroxisomen-Proliferator-aktiviertem Rezeptor-gamma-Agonismus. Zu ähnlichen Verbindungen gehören:
Montelukast: Ein Leukotrien-Rezeptor-Antagonist, der hauptsächlich zur Behandlung von Asthma eingesetzt wird.
Rosiglitazon: Ein Peroxisomen-Proliferator-aktivierter Rezeptor-gamma-Agonist, der zur Behandlung von Typ-2-Diabetes eingesetzt wird
Die Kombination dieser beiden Mechanismen macht this compound zu einem vielversprechenden Kandidaten für die Behandlung sowohl von entzündlichen Erkrankungen als auch von bestimmten Krebsarten .
Biologische Aktivität
Etalocib, a selective leukotriene B4 (LTB4) receptor antagonist, has been the subject of various studies due to its potential therapeutic applications in inflammatory diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical and preclinical studies, and implications for treatment.
This compound functions primarily as an antagonist of the LTB4 receptor, which plays a significant role in mediating inflammatory responses. LTB4 is a potent chemoattractant for neutrophils and is involved in various inflammatory processes. By inhibiting this receptor, this compound aims to reduce inflammation and associated tissue damage.
Key Mechanisms:
- Inhibition of Neutrophil Recruitment : LTB4 promotes the migration of neutrophils to sites of inflammation. This compound's blockade can potentially mitigate this response.
- Modulation of Eicosanoid Pathways : As part of the broader eicosanoid signaling network, this compound affects pathways involving other inflammatory mediators such as prostaglandins and leukotrienes.
Clinical Studies
- Psoriasis Treatment : An open-label pilot study indicated that this compound could maintain symptom-free periods in patients with psoriasis over extended treatment durations . However, subsequent clinical development was halted due to inconsistent efficacy results.
- Vaginal Infections : A study investigating this compound's effects on neutrophil recruitment during Candida albicans infections in mice showed that treatment did not significantly alter PMN infiltration or fungal burden compared to controls . This finding raised questions about the drug's effectiveness in certain inflammatory conditions.
Preclinical Studies
- Cancer Research : Preclinical studies suggest that this compound may induce S-phase cell cycle arrest and apoptosis in human pancreatic cancer cells, indicating its potential utility in oncology .
- Inflammatory Models : In various animal models, this compound demonstrated a lack of significant impact on inflammatory parameters despite its intended mechanism. This was particularly noted in studies assessing its effects on vaginal immunopathology, where it failed to reduce PMN migration or cytokine levels .
Table 1: Summary of Key Studies on this compound
Mechanism | Description |
---|---|
LTB4 Receptor Antagonism | Blocks LTB4-mediated neutrophil recruitment |
Eicosanoid Pathway Modulation | Alters the balance of pro-inflammatory mediators |
Case Study 1: Efficacy in Psoriasis
A pilot study involving patients with moderate to severe psoriasis treated with this compound showed promising results regarding symptom management over a 24-week period. However, follow-up studies indicated variability in response, leading to discontinuation of further development for this indication.
Case Study 2: Vaginal Immunopathology
In a controlled experiment using C. albicans-infected mice, this compound did not significantly alter the course of infection or immune response compared to controls. This unexpected outcome highlights the complexities involved in targeting specific inflammatory pathways and suggests that higher doses or alternative formulations may be necessary for efficacy.
Eigenschaften
IUPAC Name |
2-[3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-2-propylphenoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FO6/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIZRWPXUYFCSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167073 | |
Record name | Etalocib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161172-51-6 | |
Record name | 2-[2-Propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]phenoxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161172-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etalocib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161172516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etalocib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12850 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etalocib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETALOCIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THY6RIW44R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.